molecular formula C8H6N4O B1455282 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde CAS No. 503176-43-0

1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde

Cat. No. B1455282
CAS RN: 503176-43-0
M. Wt: 174.16 g/mol
InChI Key: NNNVETIORKXOFC-UHFFFAOYSA-N
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Description

“1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde” is a chemical compound. It is related to pyrazine derivatives, which are known for their wide range of pharmacological activities . Pyrazinamide, an important first-line drug used in shortening TB therapy, is one such derivative .


Synthesis Analysis

The synthesis of pyrazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Anti-Tubercular Agents

The compound has been investigated for its potential as an anti-tubercular agent. Researchers have designed and synthesized derivatives of this compound to evaluate their activity against Mycobacterium tuberculosis H37Ra. Some derivatives exhibited significant activity with inhibitory concentrations (IC50) in the low micromolar range, indicating their potential for further development as anti-tubercular drugs .

Cancer Research

In the field of cancer research, pyrazine compounds, including derivatives of “1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde,” have been explored for their cytotoxic effects. These compounds have been used to target specific pathways within cancer cells, such as the protein tyrosine phosphatases pathway, which is responsible for cell proliferation and metabolism. The optimization of known inhibitors has led to the synthesis of pyrazine-based small molecules with potential as anticancer agents .

Drug Design

The compound serves as a scaffold in structure-based drug design. By modifying the compound’s structure, researchers can optimize interactions with biological targets, such as enzymes or receptors involved in disease processes. This approach has led to the discovery of new compounds with improved efficacy and selectivity for therapeutic targets .

Molecular Docking Studies

Molecular docking studies utilize “1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde” derivatives to understand their interactions with biological targets. These studies help in predicting the binding affinity and orientation of the compounds within the active sites of target proteins, which is crucial for the rational design of new drugs .

Pharmacological Potential

The pharmacological potential of pyrazine derivatives, including “1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde,” is being explored in various therapeutic areas. These compounds are evaluated for their efficacy, safety, and mechanism of action in preclinical studies to determine their suitability for clinical development .

Synthesis of Novel Compounds

The compound is used as a starting material in the synthesis of novel chemical entities. Through various chemical reactions, researchers can introduce different functional groups to the core structure, leading to a diverse array of novel compounds with potential therapeutic applications .

Analytical Chemistry

In analytical chemistry, derivatives of “1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde” can be used as standards or reagents in the development of analytical methods. These compounds can help in the quantification and detection of biological molecules or other chemicals in complex mixtures .

Material Science

The structural properties of pyrazine derivatives make them candidates for material science applications. Their ability to form stable complexes with metals or other materials can be utilized in the development of new materials with specific electronic, optical, or mechanical properties .

Safety And Hazards

The safety data sheet for a related compound, “1-(Pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid”, suggests that it should be kept away from heat/sparks/open flames/hot surfaces and that it should not be inhaled or come into contact with skin or eyes .

properties

IUPAC Name

1-pyrazin-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-6-7-3-11-12(5-7)8-4-9-1-2-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNVETIORKXOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698030
Record name 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde

CAS RN

503176-43-0
Record name 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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